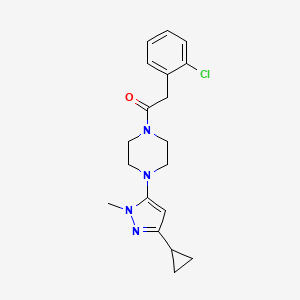
2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H23ClN4O and its molecular weight is 358.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a chlorophenyl group, a piperazine ring, and a cyclopropyl-substituted pyrazole moiety. This unique combination of functional groups contributes to its biological activity.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar piperazine structures often exhibit antidepressant and anxiolytic properties. For instance, derivatives of piperazine have been shown to modulate serotonin receptors, which are crucial in mood regulation. A study on related compounds demonstrated that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, leading to improved antidepressant activity .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. Analogous compounds targeting PfATP4 (a sodium pump in Plasmodium falciparum) have shown promising results against malaria. While specific data for this compound is limited, studies on similar scaffolds indicate potential efficacy against parasitic infections by inhibiting key metabolic pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Serotonin Receptor Modulation : The piperazine component likely interacts with serotonin receptors, influencing neurotransmitter levels and contributing to anxiolytic effects.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for parasite survival, suggesting that this compound may share this property.
- Lipophilicity and Membrane Penetration : The presence of hydrophobic groups enhances the compound's ability to penetrate cell membranes, facilitating its action within target cells.
Case Studies and Research Findings
A review of literature reveals several studies exploring the effects of structurally related compounds:
特性
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-22-18(13-17(21-22)14-6-7-14)23-8-10-24(11-9-23)19(25)12-15-4-2-3-5-16(15)20/h2-5,13-14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECIDTXGMDRVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














